

An In-depth Technical Guide to (R)-10,14-Dimethylpentadecyl isobutyrate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-10,14-Dimethylpentadecyl isobutyrate is a branched-chain fatty acid ester that has been identified as a potent female sex pheromone of the tea tussock moth, Euproctis pseudoconspersa. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed experimental protocols for its analysis and biological evaluation. The information presented is intended to support researchers in the fields of chemical ecology, organic synthesis, and pest management in their efforts to synthesize, identify, and utilize this semiochemical.

Chemical Properties

(R)-10,14-Dimethylpentadecyl isobutyrate is a chiral molecule with two methyl branches on the pentadecyl backbone. Its chemical and physical properties are summarized in the tables below.

General and Physicochemical Properties



Property	Value	Reference
Molecular Formula	C21H42O2	[1][2][3]
Molecular Weight	326.56 g/mol	[1][2]
CAS Number	164260-03-1	[2][3]
Appearance	Liquid (predicted)	[2]
Boiling Point	353.4 ± 10.0 °C (Predicted)	[2]
Density	0.859 ± 0.06 g/cm ³ (Predicted)	[2]

Spectroscopic and Chromatographic Data (Predicted)

While specific experimental spectra for **(R)-10,14-Dimethylpentadecyl isobutyrate** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure.



Technique	Predicted Data
¹ H NMR	Signals corresponding to the isobutyrate methyl groups, the methine proton of the isobutyrate group, the long methylene chain, the methine protons at the chiral centers, and the terminal methyl groups of the pentadecyl chain.
¹³ C NMR	Signals for the carbonyl carbon of the ester, the carbons of the isobutyrate moiety, the long methylene chain, the methine carbons at the chiral centers, and the terminal methyl carbons.
Mass Spectrometry (EI)	A molecular ion peak (M+) at m/z 326, along with characteristic fragmentation patterns for a long-chain ester, including loss of the isobutyrate group and cleavage along the alkyl chain.
A single peak on a suitable capillary column (e.g., DB-5ms), with a retention time dependent on the specific GC conditions.[4]	

Synthesis and Experimental Protocols

A specific, detailed synthesis of **(R)-10,14-Dimethylpentadecyl isobutyrate** is not widely published. However, a plausible and efficient synthesis can be designed based on established methods for the construction of chiral, long-chain branched alcohols followed by esterification.

Proposed Synthetic Pathway

The synthesis of the target molecule can be conceptually broken down into two main stages: the enantioselective synthesis of the chiral alcohol, (R)-10,14-dimethylpentadecan-1-ol, and its subsequent esterification with isobutyric acid or a derivative thereof.





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Caption: Proposed synthetic workflow for **(R)-10,14-Dimethylpentadecyl isobutyrate**.

Experimental Protocol: Synthesis of (R)-10,14-dimethylpentadecan-1-ol (General Approach)

The synthesis of chiral long-chain alcohols can be achieved through various methods, including the use of chiral building blocks or asymmetric synthesis. A common strategy involves the coupling of smaller chiral fragments.

- Preparation of Chiral Building Blocks: Start from commercially available chiral precursors, such as (R)-citronellol, which can be elaborated to introduce the necessary carbon chain length and functional groups.
- Grignard or Cuprate Coupling: Utilize organometallic coupling reactions to connect the chiral fragments and build the carbon skeleton of the target alcohol.
- Functional Group Transformations: Employ standard organic reactions to modify functional groups, such as oxidation, reduction, and protection/deprotection steps, to arrive at the desired (R)-10,14-dimethylpentadecan-1-ol.
- Purification: Purify the final alcohol using column chromatography on silica gel.

Experimental Protocol: Fischer Esterification



The final esterification step can be carried out using the Fischer esterification method. [5][6][7]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve (R)-10,14-dimethylpentadecan-1-ol in a suitable solvent such as toluene.
- Addition of Reagents: Add an excess of isobutyric acid (e.g., 1.5-2 equivalents) and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
- Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and wash
 it with a saturated sodium bicarbonate solution to remove the excess acid, followed by a
 brine wash.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure **(R)-10,14-Dimethylpentadecyl isobutyrate**.

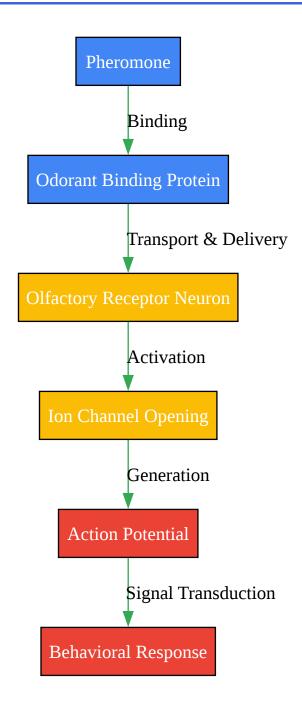
Biological Activity and Evaluation

(R)-10,14-Dimethylpentadecyl isobutyrate is a potent sex pheromone for the male tea tussock moth.[1] Its biological activity is primarily assessed using electroantennography (EAG).

Signaling Pathway: Pheromone Reception

The detection of **(R)-10,14-Dimethylpentadecyl isobutyrate** by the male moth initiates a signaling cascade in the antenna, leading to a behavioral response.





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Caption: Simplified signaling pathway of insect pheromone reception.

Experimental Protocol: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[8][9][10][11][12]

• Antenna Preparation:



- Excise an antenna from a male tea tussock moth.
- Mount the antenna between two electrodes using a conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.

Stimulus Preparation:

- Prepare serial dilutions of (R)-10,14-Dimethylpentadecyl isobutyrate in a suitable solvent (e.g., hexane).
- Apply a known amount of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

Data Acquisition:

- A continuous stream of humidified, charcoal-filtered air is passed over the antenna.
- A puff of air from the stimulus pipette is injected into the airstream, delivering the pheromone to the antenna.
- The change in electrical potential across the antenna is amplified and recorded.

Data Analysis:

- The magnitude of the negative deflection in the EAG recording is proportional to the strength of the antennal response.
- A dose-response curve can be generated by plotting the EAG response against the logarithm of the stimulus concentration.



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Caption: General experimental workflow for electroantennography (EAG).

Conclusion

(R)-10,14-Dimethylpentadecyl isobutyrate is a key semiochemical in the chemical communication of the tea tussock moth. This guide has provided an overview of its chemical properties, a proposed synthetic strategy, and detailed protocols for its synthesis and biological evaluation. The methodologies and data presented herein are intended to serve as a valuable resource for researchers working on the synthesis of insect pheromones and the development of pheromone-based pest management strategies. Further research to obtain and publish detailed experimental spectroscopic data for this compound is highly encouraged to facilitate its unambiguous identification and synthesis.

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